BMS-1166 Hydrochloride
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Overview
Description
BMS-1166 Hydrochloride is a potent PD-1/PD-L1 interaction inhibitor . It binds to human PD-L1 and blocks its interaction with PD-1 . BMS-1166 alleviates the inhibitory effect of the soluble PD-L1 on the T-cell receptor-mediated activation of T-lymphocytes .
Molecular Structure Analysis
The chemical formula of BMS-1166 Hydrochloride is C36H34Cl2N2O7 . Its molecular weight is 677.570 . The elemental analysis shows that it contains Carbon (63.82%), Hydrogen (5.06%), Chlorine (10.46%), Nitrogen (4.13%), and Oxygen (16.53%) .Scientific Research Applications
Immune Checkpoint Inhibition
BMS-1166 Hydrochloride has been identified as a small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint. This inhibition is crucial for alleviating the PD-L1-induced exhaustion of T-cells, which is a significant barrier in effective anticancer therapy. BMS-1166, developed by Bristol-Myers Squibb, binds to human PD-L1 and blocks its interaction with PD-1. This leads to the alleviation of the inhibitory effect of soluble PD-L1 on T-cell receptor-mediated activation of T-lymphocytes. Such compounds are essential in the development of anticancer therapies based on orally delivered immune checkpoint inhibition (Skalniak et al., 2017).
Molecular Dynamics and Antagonistic Mechanisms
Research on the dynamical events underlying the antagonistic mechanisms of BMS-1166 when bound to PD-L1 has been conducted using molecular dynamics simulations and free binding energy calculations. This research resolves how BMS-1166 facilitates the 'inbound' motion of a PD-L1 monomer, leading to dimer formation, a key process in the therapeutic activity of BMS compounds in cancer immunotherapy (Soremekun et al., 2019).
Safety And Hazards
properties
CAS RN |
2113650-05-6 |
---|---|
Product Name |
BMS-1166 Hydrochloride |
Molecular Formula |
C36H34Cl2N2O7 |
Molecular Weight |
677.57 |
IUPAC Name |
(2R,4R)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride |
InChI |
InChI=1S/C36H33ClN2O7.ClH/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42;/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42);1H/t28-,31-;/m1./s1 |
InChI Key |
HYWQPFPFYSOTHD-UVFMYQNSSA-N |
SMILES |
O=C([C@@H]1N(CC2=CC(Cl)=C(OCC3=CC=CC(C4=CC=C5OCCOC5=C4)=C3C)C=C2OCC6=CC=CC(C#N)=C6)C[C@H](O)C1)O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS-1166 Hydrochloride; BMS 1166 Hydrochloride; BMS1166 Hydrochloride; BMS-1166 HCl; BMS 1166 HCl; BMS1166 HCl; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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